2,4-Dichlorophenyl 3-anilinoacrylate

Description

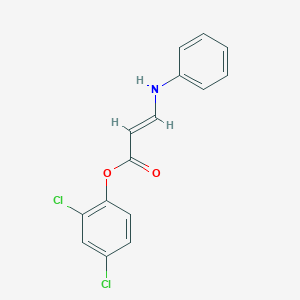

2,4-Dichlorophenyl 3-anilinoacrylate is an acrylate ester derivative featuring a 2,4-dichlorophenyl group attached to the acrylate moiety and an aniline (phenylamine) substituent at the β-position. The compound’s structure combines electron-withdrawing chlorine atoms with the conjugated π-system of the acrylate group, which may influence its reactivity, stability, and biological interactions.

Properties

IUPAC Name |

(2,4-dichlorophenyl) (E)-3-anilinoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c16-11-6-7-14(13(17)10-11)20-15(19)8-9-18-12-4-2-1-3-5-12/h1-10,18H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDHGQIRYPRPTI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=CC(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C=C/C(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 3-anilinoacrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with aniline and ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification step. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 3-anilinoacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,4-Dichlorophenyl 3-anilinoacrylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 3-anilinoacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4-dichlorophenyl 3-anilinoacrylate with key analogs, focusing on structural features, substituent effects, and biological activities.

3-(4-Chloroanilino)-N-(2,4-Dichlorophenyl)acrylamide

- Structural Differences : Replaces the acrylate ester with an acrylamide group.

- The 4-chloroanilino substituent introduces additional electron-withdrawing effects, which may alter electronic distribution across the conjugated system .

Ethyl 3-(4-Fluoroanilino)-2-(4-Methoxyphenyl)acrylate

- 4-Methoxyphenyl: The methoxy group is electron-donating, contrasting with the electron-withdrawing dichlorophenyl group in the target compound.

- Crystallographic Data : The ethyl ester and methoxy groups may contribute to crystalline packing efficiency, as evidenced by resolved single-crystal structures .

2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone (Compound 4f)

- Key Features : Incorporates a dichlorophenyl group with heterocyclic oxadiazole and pyrimidine moieties.

- Biological Activity : Demonstrates anticandidal activity against C. albicans and C. glabrata (MIC range: 8–64 µg/mL), attributed to the dichlorophenyl group’s hydrophobicity and heterocycles’ ability to disrupt fungal membranes .

- Contrast with Target Compound: The absence of heterocycles in this compound may reduce antifungal potency but improve synthetic accessibility.

(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)-acrylonitrile

- Functional Groups : Sulfonyl and nitrile groups introduce strong electron-withdrawing effects, while the methylsulfanyl group adds steric bulk.

- Potential Applications: Sulfonyl groups often enhance binding to enzymes (e.g., kinases), suggesting divergent biological targets compared to acrylate esters .

Physicochemical and Electronic Properties

A comparative analysis of substituent effects on electronic properties and solubility:

| Compound | Key Substituents | Electronic Effects | Solubility Profile |

|---|---|---|---|

| This compound | 2,4-Cl₂, anilino | Strong electron-withdrawing (Cl), moderate conjugation (anilino) | Low (non-polar groups dominate) |

| Ethyl 3-(4-fluoroanilino)-2-(4-methoxyphenyl)acrylate | 4-F, 4-OCH₃ | Mixed electron-withdrawing (F) and donating (OCH₃) | Moderate (polar OCH₃ enhances) |

| Compound 4f | Oxadiazole, pyrimidine | Heterocycles enhance π-π stacking | Low (lipophilic heterocycles) |

Data Table: Structural and Functional Comparison

Biological Activity

2,4-Dichlorophenyl 3-anilinoacrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of cinnamate esters. Its structure features a 2,4-dichlorophenyl group attached to an anilinoacrylate moiety. The presence of chlorine atoms on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial in cancer therapy.

- Receptor Binding : It may interact with various receptors, modulating their activity and affecting cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties that could be leveraged for therapeutic purposes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. One study reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cells, with IC50 values indicating potent anticancer effects.

- Mechanistic Insights : Research into the mechanisms revealed that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins. This suggests a multifaceted approach to its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenyl 3-anilinopropionate | Propionate derivative | Antimicrobial and anticancer properties |

| 2,4-Dichlorophenyl 3-anilinobutyrate | Butyrate derivative | Similar activity but lower potency |

| 2,4-Dichlorophenyl 3-anilinobenzoate | Benzoate derivative | Exhibits some anticancer effects |

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dichlorophenyl 3-anilinoacrylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 2,4-dichlorophenyl precursors with acrylate derivatives. Key steps include:

- Sulfonation or halogenation to introduce reactive groups (e.g., sulfonyl or cyano substituents) .

- Esterification under controlled temperatures (60–80°C) to avoid side reactions .

- Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF/EtOH mixtures) .

Critical Parameters : - Temperature: Higher temperatures (>100°C) risk decomposition of the dichlorophenyl moiety.

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity in aryl substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substitution patterns on the dichlorophenyl and anilino groups .

- FTIR : Identify ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 350–400) to verify purity .

Data Interpretation Tip : Cross-reference with X-ray crystallography (if available) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) alter compound solubility and bioactivity .

- Target Selectivity : Use isoform-specific enzyme assays (e.g., CYP450 isoforms) to differentiate off-target effects .

Validation Steps : - Replicate studies under standardized conditions (e.g., OECD guidelines for cytotoxicity).

- Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., α,β-unsaturated ester regions susceptible to nucleophilic attack) .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., polar solvents stabilize zwitterionic intermediates) .

Software Tools : - Gaussian 16 for orbital energy calculations.

- VMD for visualizing transition states .

Q. How can structural modifications enhance the agrochemical efficacy of this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., CF₃ at the 4-position) to improve binding to fungal cytochrome P450 enzymes .

- Bioisosteric Replacement : Replace the anilino group with triazole moieties to reduce metabolic degradation .

Experimental Validation : - Conduct SAR studies with 10–15 analogs.

- Measure logP values to optimize lipophilicity for foliar penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.